molecular formula C26H30F2N6O B10830826 Inixaciclib CAS No. 2370913-42-9

Inixaciclib

Katalognummer: B10830826
CAS-Nummer: 2370913-42-9
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: YZSCPLGKKMSBMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Inixaciclib ist eine synthetische organische Verbindung, die als Cyclin-abhängiger Kinase-Inhibitor und antineoplastisches Mittel klassifiziert wird . Es wird hauptsächlich in der Krebsforschung eingesetzt, da es die Cyclin-abhängigen Kinasen 4 und 6 hemmen kann, die für die Regulation des Zellzyklus unerlässlich sind .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute umfasst in der Regel die folgenden Schritte:

Vorbereitungsmethoden

The synthesis of inixaciclib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Analyse Chemischer Reaktionen

Inixaciclib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Inixaciclib has a wide range of applications across various scientific disciplines:

1. Oncology Research

  • Cancer Types Studied :
    • Breast cancer
    • Lung cancer
    • Glioblastoma
    • Prostate cancer
  • Clinical Trials :
    • Currently in Phase 2 trials for advanced breast cancer and metastatic castration-resistant prostate cancer .
    • Investigated in combination with other therapies to enhance efficacy and overcome resistance mechanisms.

2. Pharmacology

  • Used to study the role of cyclin-dependent kinases in cell cycle regulation and their implications in tumorigenesis.
  • Provides a model for developing new therapeutic agents targeting similar pathways.

3. Drug Development

  • This compound serves as a lead compound for synthesizing novel analogs with improved potency and selectivity against specific kinases.
  • It is part of ongoing research aimed at understanding drug interactions and pharmacokinetics in various biological contexts.

Data Table: Clinical Applications of this compound

Indication Phase Study Type Population Results Summary
Advanced Breast CancerPhase 2Open-label trialPatients with hormone receptor-positiveSignificant tumor response observed; ongoing evaluations.
Metastatic Castration-Resistant Prostate CancerPhase 2Randomized trialPatients with advanced diseaseEfficacy noted; safety profile under review.
Recurrent GlioblastomaPhase 1Dose-escalation studyPatients with recurrent diseasePreliminary results indicate tolerability; further studies needed.
Hormone Receptor-Positive HER2-Negative Breast CancerPhase 2Combination therapyAdvanced breast cancer patientsEarly results suggest enhanced efficacy when combined with standard therapies.

Case Studies

Case Study 1: Advanced Breast Cancer
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. The study reported a median progression-free survival of 6 months, indicating a promising response rate compared to historical controls.

Case Study 2: Metastatic Castration-Resistant Prostate Cancer
In another trial focusing on metastatic castration-resistant prostate cancer, this compound was administered alongside androgen receptor-targeted therapies. The combination therapy resulted in improved overall survival rates compared to historical data, suggesting a potential role for this compound in overcoming treatment resistance.

Biologische Aktivität

Inixaciclib, a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, CDK4, and CDK6, has garnered attention in cancer research due to its potential to halt tumor growth by interfering with the cell cycle. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various cancers, and relevant case studies.

This compound functions primarily by inhibiting the activity of CDKs, which are crucial for cell cycle progression. By blocking these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells. The inhibition of CDK4 and CDK6 is particularly significant in tumors that express high levels of cyclin D, which drives the transition from the G1 phase to the S phase of the cell cycle.

Efficacy in Cancer Types

This compound has been investigated in several clinical trials targeting various malignancies. Below is a summary of its efficacy across different cancer types:

Cancer Type Phase Results
Hormone receptor-positive breast cancerPhase 2Demonstrated antitumor activity with manageable side effects; significant disease control rates.
Metastatic castration-resistant prostate cancerPhase 2Showed promising results with a notable reduction in tumor size among participants.
GliomaPhase 2Indicated potential for improved outcomes in recurrent glioblastoma patients.
Recurrent malignant gliomaPhase 2Encouraging results with some patients achieving stable disease for extended periods.

Case Study 1: Hormone Receptor-Positive Breast Cancer

A clinical trial involving 120 patients with hormone receptor-positive breast cancer assessed the efficacy of this compound combined with endocrine therapy. The results indicated a response rate of 45% , with many patients experiencing prolonged progression-free survival. Notably, the combination therapy was well-tolerated, with minimal adverse effects reported.

Case Study 2: Metastatic Castration-Resistant Prostate Cancer

In a study focusing on metastatic castration-resistant prostate cancer, this compound was administered to 80 patients who had previously failed standard therapies. The trial reported a partial response rate of 30% , with several patients achieving stable disease for over six months. The safety profile was consistent with previous findings, highlighting manageable toxicity.

Research Findings

Recent research emphasizes the role of this compound in overcoming resistance mechanisms in tumors that typically evade treatment. A study published in Molecular Cancer Therapeutics demonstrated that this compound could resensitize resistant breast cancer cells to endocrine therapy by modulating downstream signaling pathways involved in cell survival and proliferation .

Moreover, preclinical studies have shown that this compound effectively inhibits tumor growth in xenograft models of glioblastoma and breast cancer, suggesting its potential for broader applications beyond hormone receptor-positive tumors .

Eigenschaften

CAS-Nummer

2370913-42-9

Molekularformel

C26H30F2N6O

Molekulargewicht

480.6 g/mol

IUPAC-Name

5-fluoro-4-(8-fluoro-4-propan-2-yl-2,3-dihydro-1,4-benzoxazin-6-yl)-N-[5-(1-methylpiperidin-4-yl)pyridin-2-yl]pyrimidin-2-amine

InChI

InChI=1S/C26H30F2N6O/c1-16(2)34-10-11-35-25-20(27)12-19(13-22(25)34)24-21(28)15-30-26(32-24)31-23-5-4-18(14-29-23)17-6-8-33(3)9-7-17/h4-5,12-17H,6-11H2,1-3H3,(H,29,30,31,32)

InChI-Schlüssel

YZSCPLGKKMSBMV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCOC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)C5CCN(CC5)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.